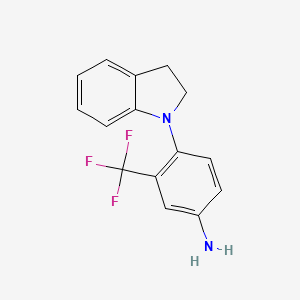
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine
Vue d'ensemble
Description
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine is a useful research compound. Its molecular formula is C15H13F3N2 and its molecular weight is 278.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine, also known by its CAS number 1184442-27-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a trifluoromethyl group that may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
- Molecular Formula : C15H13F3N2
- Molecular Weight : 278.27 g/mol
- IUPAC Name : 4-(2,3-dihydroindol-1-yl)-3-(trifluoromethyl)aniline
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-inflammatory agent, as well as its effects on various biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the indole structure can enhance inhibition against key inflammatory mediators such as TNFα and IL-6.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Example A | 0.013 | IKK-2 |
| Example B | 0.044 | IKK-2 |
| Example C | 0.067 | IKK-2 |
These values suggest that derivatives of indole compounds can be potent inhibitors of inflammatory pathways, which could be relevant for the biological activity of this compound.
2. Enzyme Inhibition Studies
Inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH) has been reported for related compounds. The addition of specific functional groups can significantly alter the inhibitory potency:
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound D | 16.2 | sEH |
| Compound E | 50.2 | sEH |
These findings suggest that the trifluoromethyl group may contribute to enhanced binding affinity and selectivity towards these enzymes.
Case Studies
A notable study investigated the effects of similar indole derivatives on human chondro-sarcoma cell lines (SW1353). The results demonstrated that certain modifications led to significant reductions in TNFα and IL-1 induced IL-6 production:
- Test Compound : Similar Indole Derivative
- IC50 for p38 MAPK : 53 nM
- IL-6 Production Inhibition : IC50 = 820 nM
This indicates that compounds with structural similarities to this compound may possess similar anti-inflammatory mechanisms.
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)12-9-11(19)5-6-14(12)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYNZKXILJWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















